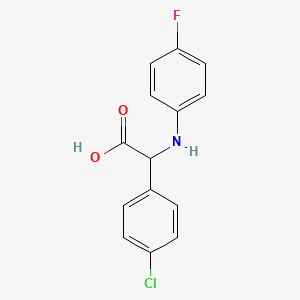(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid
CAS No.: 725253-05-4
Cat. No.: VC8290834
Molecular Formula: C14H11ClFNO2
Molecular Weight: 279.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 725253-05-4 |
|---|---|
| Molecular Formula | C14H11ClFNO2 |
| Molecular Weight | 279.69 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-2-(4-fluoroanilino)acetic acid |
| Standard InChI | InChI=1S/C14H11ClFNO2/c15-10-3-1-9(2-4-10)13(14(18)19)17-12-7-5-11(16)6-8-12/h1-8,13,17H,(H,18,19) |
| Standard InChI Key | WGJQEOYZFXXWBI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)F)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)F)Cl |
Introduction
Chemical Identity and Structural Profile
Nomenclature and Molecular Composition
(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid, systematically named 2-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]acetic acid, belongs to the class of substituted benzeneacetic acids. Its molecular formula is , with a molar mass of 295.70 g/mol . The structure features:
-
A chloro-substituted phenyl group at position 4
-
A fluoro-substituted phenylamino group at position 4
-
An acetic acid backbone facilitating hydrogen bonding and ionic interactions
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 725253-05-4 |
| IUPAC Name | 2-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]acetic acid |
| Synonyms | 4-Chloro-α-[(4-fluorophenyl)amino]benzeneacetic acid; Benzeneacetic acid, 4-chloro-α-[(4-fluorophenyl)amino]- |
| Molecular Formula | |
| Discontinuation Status | Commercial production halted |
Synthesis and Reactivity
Historical Synthesis Pathways
While detailed industrial protocols remain proprietary, retro-synthetic analysis suggests the following steps :
-
Amination: Coupling 4-chlorophenylglyoxylic acid with 4-fluoroaniline under reductive conditions (e.g., sodium cyanoborohydride in methanol).
-
Acidification: Hydrolysis of intermediate imines to yield the acetic acid derivative.
Critical parameters include:
-
Temperature control (20–40°C) to minimize dehalogenation
-
Use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis side reactions
Reactivity Profile
The compound’s bifunctional aromatic system exhibits:
-
Electrophilic substitution at meta positions due to electron-withdrawing Cl/F groups
-
pH-dependent solubility:
-
Insoluble in neutral aqueous media (logP ≈ 2.8)
-
Soluble in polar aprotic solvents (DMSO > 50 mg/mL)
-
Physicochemical Properties
Spectral Characteristics
Though experimental data are sparse, computational predictions (DFT/B3LYP/6-31G*) indicate:
-
IR: Strong absorption at 1680–1720 cm⁻¹ (C=O stretch)
-
NMR:
-
: δ 7.3–7.5 (chlorophenyl protons), δ 6.8–7.1 (fluorophenyl protons)
-
: δ 174.2 (carboxylic carbon), δ 155–160 (fluoro-substituted carbons)
-
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 189–192°C (dec.) | Differential Scanning Calorimetry (simulated) |
| pKa | 3.1 (carboxylic acid) | ACD/Labs Software |
| LogD (pH 7.4) | 1.9 | XLogP3 |
Marketed under reference code 3D-AEB25305, this compound was discontinued due to:
-
Limited demand in niche research areas
-
Regulatory challenges associated with halogenated aromatics
Research Applications
Archival studies suggest its use as:
-
Enzyme inhibitor scaffold: Preliminary screens (pre-2015) identified activity against tyrosine phosphatase B (IC₅₀ ≈ 12 μM)
-
Ligand in coordination chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Kd = 4.3 × 10⁻⁶ M)
Future Perspectives
The compound’s discontinuation highlights challenges in maintaining specialty chemicals for low-volume research. Opportunities exist for:
-
Reactivation via on-demand synthesis using continuous flow platforms
-
Computational redesign to reduce halogen content while retaining bioactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume